molecular formula C25H27Cl4IN4 B1663254 jc-1 CAS No. 47729-63-5

jc-1

Cat. No.: B1663254
CAS No.: 47729-63-5
M. Wt: 166.22 g/mol
InChI Key: AONUOBNHKYQJIO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

JC-1, also known as CBIC2 or 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, primarily targets the mitochondria in cells . The mitochondria play a crucial role in cellular energy production and regulation of apoptosis .

Mode of Action

This compound is a cationic fluorescent dye that is known to be localized exclusively in mitochondria, particularly under physiological conditions characterized by sufficient mitochondrial membrane potential (ΔΨ) . The dye accumulates in the mitochondria due to the electronegative interior of these organelles .

In healthy cells, this compound forms red fluorescent aggregates (J-aggregates) when concentrated in energized mitochondria in response to their higher membrane potential . In apoptotic or necrotic cells, due to disruption of the mitochondrial membrane, this compound exists in its monomeric form, which emits green fluorescence .

Biochemical Pathways

This compound is widely used to study mitochondrial behavior related to cellular pathways, most notably apoptosis . The transition from red to green fluorescence is an early indicator of the initiation of the apoptotic process, which involves changes in the mitochondrial membrane potential and alterations to the oxidation-reduction potential of the mitochondria .

Pharmacokinetics

This means it can cross cell membranes freely and accumulate in mitochondria due to their interior-negative membrane potentials .

Result of Action

The primary molecular effect of this compound action is the detection of changes in mitochondrial membrane potential. In healthy cells, this compound accumulates in the mitochondria, resulting in red fluorescence. In cells undergoing apoptosis, the mitochondrial membrane potential decreases, leading to a decrease in red fluorescence and an increase in green fluorescence .

Action Environment

The action of this compound can be influenced by the physiological state of the cell. In healthy cells with sufficient mitochondrial membrane potential, this compound accumulates in the mitochondria . In cells undergoing apoptosis or in the presence of certain pharmacological agents that alter mitochondrial function, the distribution of this compound can change .

Biochemical Analysis

Biochemical Properties

JC-1 dye plays a significant role in biochemical reactions, particularly in the context of mitochondrial function The compound interacts with various biomolecules, including enzymes and proteins, to monitor mitochondrial membrane potentialIn contrast, in cells with compromised mitochondrial function, this compound remains in its monomeric form, emitting green fluorescence . This interaction with mitochondrial membrane potential allows researchers to distinguish between healthy and unhealthy cells based on the fluorescence emission spectrum.

Cellular Effects

This compound dye influences various cellular processes by acting as an indicator of mitochondrial health. The compound is used to monitor changes in mitochondrial membrane potential, which is crucial for understanding cell function and viability. This compound dye has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by providing insights into mitochondrial depolarization and apoptosis . The ability of this compound dye to differentiate between healthy and apoptotic cells makes it a valuable tool in cell biology research.

Molecular Mechanism

The molecular mechanism of this compound dye involves its potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, this compound dye forms red fluorescent J-aggregates. In cells undergoing apoptosis or with low mitochondrial membrane potential, this compound remains in its monomeric form, emitting green fluorescence . This shift in fluorescence emission is due to the changes in the electrochemical gradient across the mitochondrial membrane, which affects the dye’s aggregation state.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound dye can change over time. The stability and degradation of this compound dye are important factors to consider when conducting experiments. This compound dye is known to be stable under specific conditions, but prolonged exposure to light or extreme temperatures can lead to its degradation . Long-term studies have shown that this compound dye can provide consistent results when used to monitor mitochondrial membrane potential in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound dye can vary with different dosages in animal models. Studies have shown that this compound dye is effective at low concentrations, with higher concentrations leading to the formation of J-aggregates . At excessively high doses, this compound dye may exhibit toxic or adverse effects, including interference with cellular functions and potential cytotoxicity. It is essential to optimize the dosage to achieve accurate and reliable results in animal studies.

Metabolic Pathways

This compound dye is involved in metabolic pathways related to mitochondrial function. The compound interacts with enzymes and cofactors that regulate mitochondrial membrane potential and cellular metabolism . This compound dye’s ability to monitor changes in mitochondrial membrane potential provides insights into metabolic flux and the levels of metabolites within cells. This information is valuable for understanding the metabolic state of cells and their response to various stimuli.

Transport and Distribution

This compound dye is transported and distributed within cells and tissues through its interaction with mitochondrial membrane potential. The compound accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates . This selective accumulation allows researchers to visualize and quantify mitochondrial health and function. This compound dye’s transport and distribution are influenced by factors such as membrane potential, cellular environment, and the presence of specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound dye is primarily within the mitochondria. The compound’s activity and function are closely tied to its ability to accumulate in the mitochondria based on membrane potential . This compound dye’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell. This precise localization allows researchers to study mitochondrial function and health with high accuracy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JC-1 involves the reaction of 5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazole with cyanine iodide. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired carbocyanine structure. The process requires careful purification steps, including recrystallization and chromatography, to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring consistent quality and yield. The final product undergoes rigorous quality control tests to meet industry standards for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

JC-1 primarily undergoes photophysical reactions due to its fluorescent properties. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. its fluorescence can be influenced by the surrounding environment, such as changes in pH or the presence of specific ions .

Common Reagents and Conditions

The primary reagents involved in the synthesis of this compound include tetrachlorobenzimidazole and cyanine iodide. The reaction conditions often involve organic solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to facilitate the formation of the carbocyanine structure .

Major Products Formed

The major product formed from the synthesis of this compound is the carbocyanine dye itself. This compound exhibits distinct fluorescence properties, with green fluorescence at lower concentrations and red fluorescence at higher concentrations or in the presence of high mitochondrial membrane potential .

Scientific Research Applications

Chemistry

In chemistry, JC-1 is used as a probe to study the properties of mitochondrial membranes. Its ability to indicate changes in membrane potential makes it a valuable tool for investigating the effects of various chemical agents on mitochondrial function .

Biology

This compound is extensively used in cell biology to monitor mitochondrial health. It helps detect early stages of apoptosis by indicating changes in mitochondrial membrane potential. This application is crucial for understanding cellular responses to stress and the mechanisms of programmed cell death .

Medicine

In medical research, this compound is employed to study diseases related to mitochondrial dysfunction, such as neurodegenerative disorders and cancer. It aids in the development of therapeutic strategies by providing insights into mitochondrial dynamics and health .

Industry

In the biotechnology industry, this compound is used in high-throughput screening assays to evaluate the effects of drugs on mitochondrial function. Its fluorescence properties enable rapid and accurate assessment of mitochondrial health in various cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound’s unique ability to shift its fluorescence from green to red based on mitochondrial membrane potential sets it apart from other dyes. This property allows for ratiometric measurements, providing more accurate and reliable data on mitochondrial health and function .

Properties

IUPAC Name

5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNIUVBDKICAX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl4IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3520-43-2
Record name 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3520-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JC 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3520-43-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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